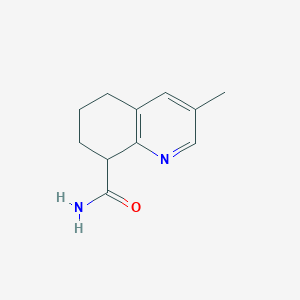
3-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
Cat. No. B8781734
Key on ui cas rn:
53400-65-0
M. Wt: 190.24 g/mol
InChI Key: KDCUJIVABVWMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04009169
Procedure details


3-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide was treated with P2S5 to give 3-methyl-8-cyano-5,6,7,8-tetrahydroquinoline which was treated with H2S as described in Example 8 giving the title compound as colourless needles from benzene m.p. 151° (50% yield) (Found: C, 63.71; H, 6.85; N, 13.38% C11H14N2S requires: C, 64.04; H, 6.84; N, 13.58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([C:12]([NH2:14])=O)[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S>>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([C:12]#[N:14])[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=NC=2C(CCCC2C1)C(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=NC=2C(CCCC2C1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
